

Physical and chemical properties of "6,9,10-Trihydroxy-7-megastigmen-3-one"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,9,10-Trihydroxy-7-megastigmen-3-one

Cat. No.: B1157900

[Get Quote](#)

An In-depth Technical Guide to 6,9,10-Trihydroxy-7-megastigmen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring sesquiterpenoid belonging to the megastigmane class.^{[1][2][3][4]} First identified in *Trigonostemon chinensis* Merr, this compound is of growing interest to the scientific community due to the established bioactive properties of related megastigmane sesquiterpenoids, which include anti-inflammatory, anti-complementary, and cytokine-modulating effects.^{[3][5]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **6,9,10-Trihydroxy-7-megastigmen-3-one**, alongside detailed experimental protocols for its isolation and the evaluation of its potential biological activities. Furthermore, a putative signaling pathway is presented, offering a framework for future mechanistic studies.

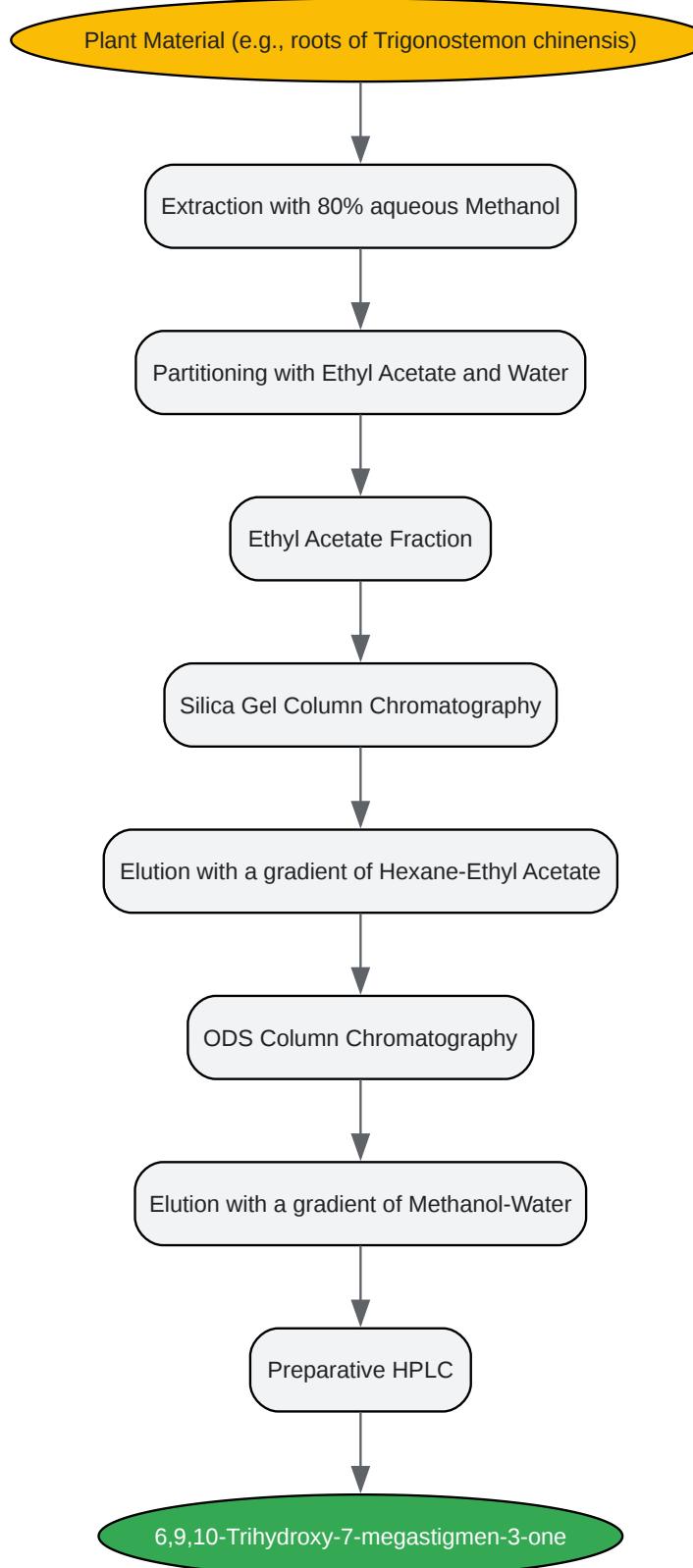
Physicochemical Properties

The fundamental physical and chemical characteristics of **6,9,10-Trihydroxy-7-megastigmen-3-one** are summarized below. Data is compiled from various chemical databases and predictive models.

Identification and Molecular Structure

Property	Value	Source
IUPAC Name	(4S,5R)-4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone	[1]
CAS Number	476682-97-0	[1] [2]
Molecular Formula	C ₁₃ H ₂₂ O ₄	[1] [2]
Molecular Weight	242.31 g/mol	[2]
Canonical SMILES	CC1C(C(=O)CC(C1)(C)O)C=C/C(CO)O	
InChI Key	InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13+/m1/s1	

Physical and Chemical Data

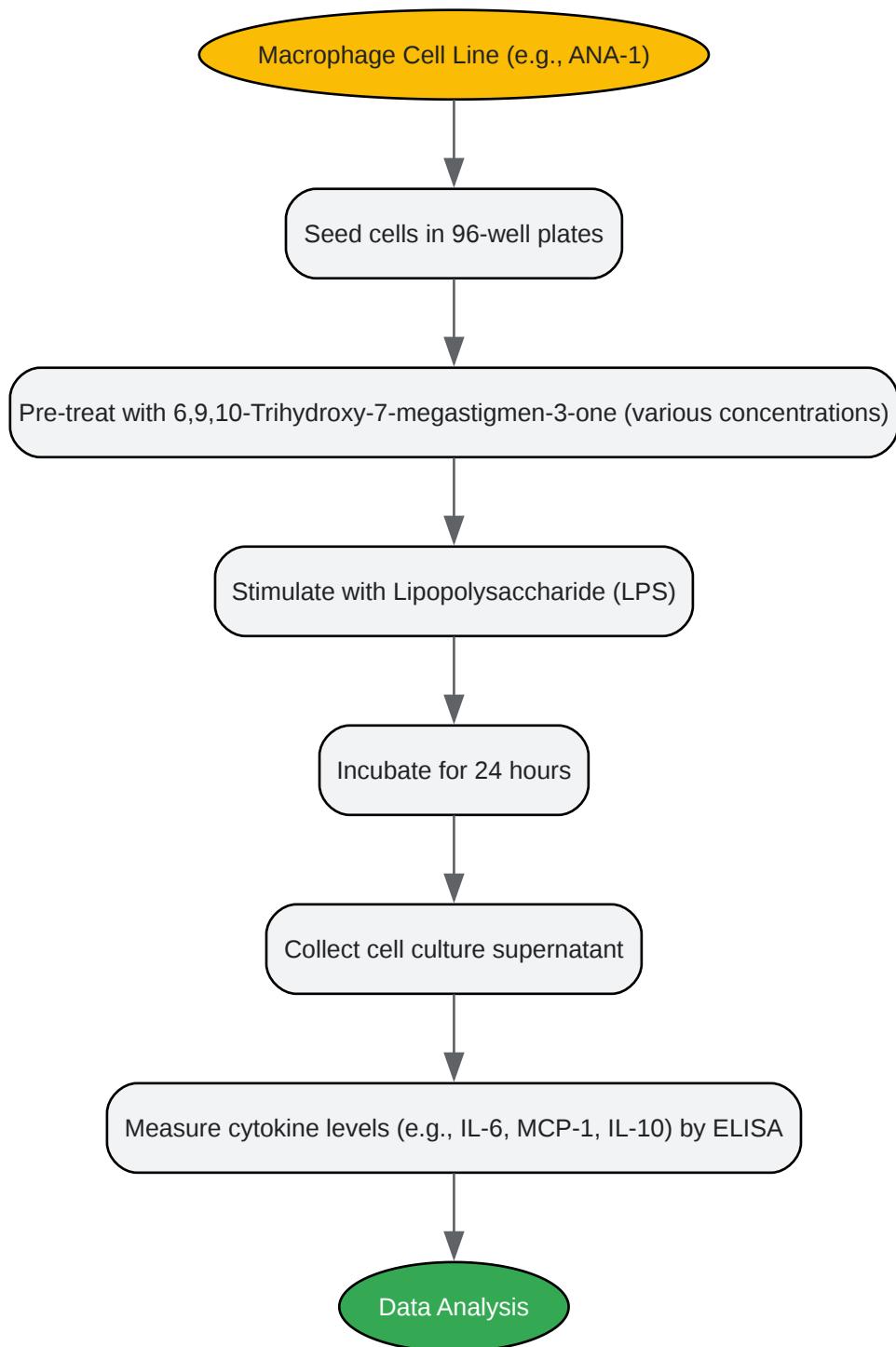

Property	Value	Notes	Source
Physical State	Predicted to be an oil or solid.	A related isomer is a solid.	[1]
Melting Point	68-69 °C	Data for the related isomer (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one.	[6] [7]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO).		
Relative Density	1.184 g/cm ³ (Predicted)	[2]	
XLogP3-AA	-0.2 (Predicted)	A measure of lipophilicity.	[1]
Hydrogen Bond Donors	3 (Predicted)	[1]	
Hydrogen Bond Acceptors	4 (Predicted)	[1]	
Topological Polar Surface Area	77.8 Å ² (Predicted)	[1]	

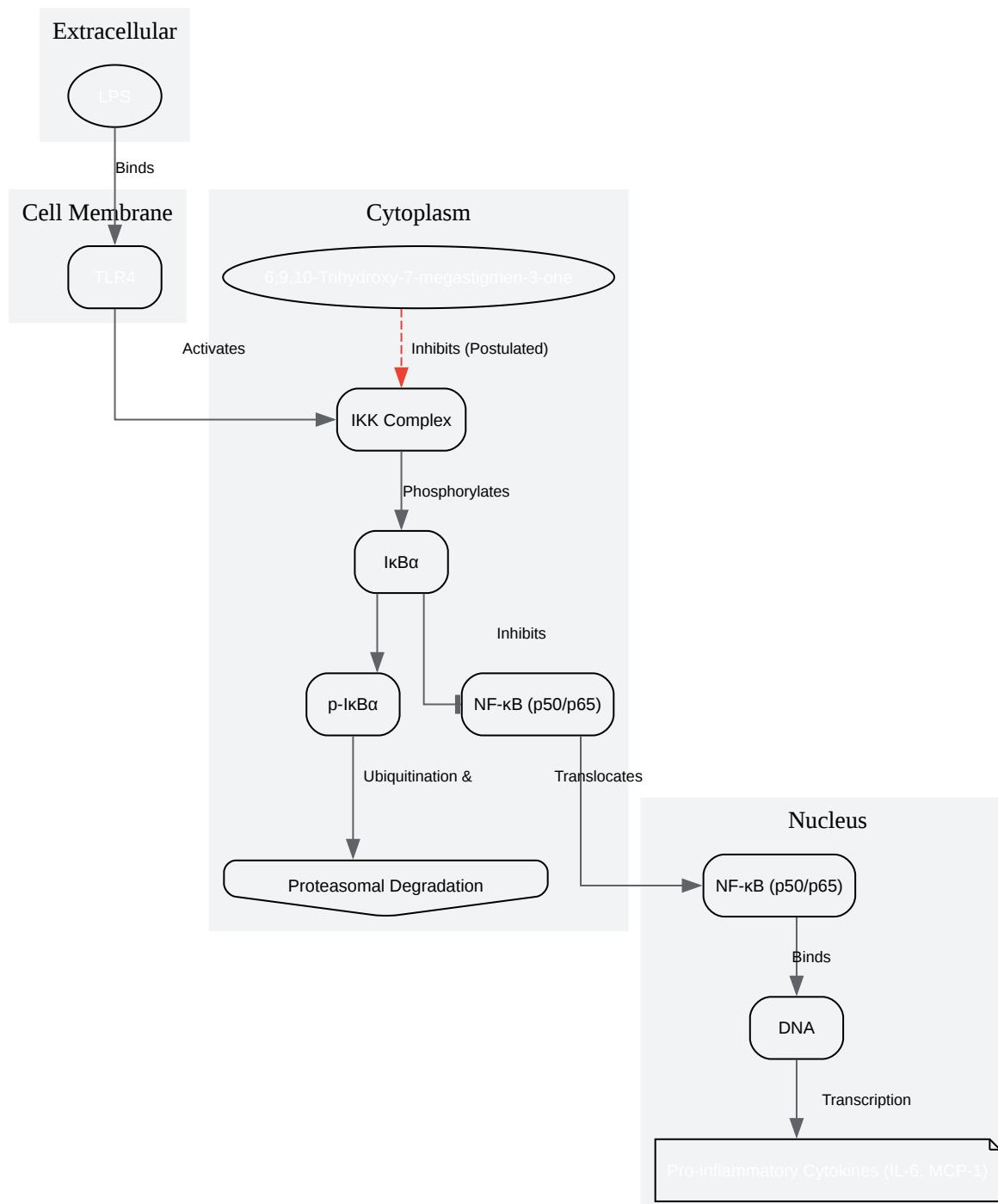
Experimental Protocols

While the specific isolation paper for **6,9,10-Trihydroxy-7-megastigmen-3-one** from *Trigonostemon chinensis* is not readily available, a general methodology for the isolation of megastigmane sesquiterpenoids from plant material is presented below. This is followed by a standard protocol for evaluating anti-inflammatory activity.

Isolation and Purification of Megastigmane Sesquiterpenoids from Plant Material

This protocol is a representative example for the isolation of megastigmane sesquiterpenoids and may require optimization for specific plant matrices.


[Click to download full resolution via product page](#)


Caption: General workflow for the isolation and purification of **6,9,10-Trihydroxy-7-megastigmen-3-one**.

- Extraction: The air-dried and powdered plant material (e.g., roots) is extracted with 80% aqueous methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[8]
- Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is likely to contain the sesquiterpenoids, is collected and concentrated.[8]
- Chromatography:
 - Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate to separate fractions based on polarity.[8]
 - ODS Column Chromatography: Fractions containing compounds of interest are further purified using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.[8]
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS column to yield the pure **6,9,10-Trihydroxy-7-megastigmen-3-one**.[8]
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Evaluation of Anti-Inflammatory Activity

This protocol describes a common *in vitro* assay to assess the anti-inflammatory potential of a compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β -Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF- κ B Signaling [frontiersin.org]
- 2. Boldine | CAS:476-70-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Dehydrocostus lactone | CAS:477-43-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. NF- κ B Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Megastigmane sesquiterpenoids from the pericarps of Trichosanthes kirilowii and their anti-complementary and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chelidone | CAS:476-32-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- To cite this document: BenchChem. [Physical and chemical properties of "6,9,10-Trihydroxy-7-megastigmen-3-one"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1157900#physical-and-chemical-properties-of-6-9-10-trihydroxy-7-megastigmen-3-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com